![molecular formula C16H12BrClN2OS2 B4895148 6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B4895148.png)
6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines such as TNF-α and IL-6. It also possesses antioxidant properties and can scavenge free radicals. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide in lab experiments is its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide. One area of interest is its potential use as a neuroprotective agent. Studies have shown that it has the potential to protect against neuronal damage and improve cognitive function. Another area of interest is its potential use in the treatment of cardiovascular diseases. Studies have indicated that it has the ability to reduce oxidative stress and improve vascular function. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of 6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide involves the reaction of 1-benzothiophene-2-carbohydrazide with 2-thienylpropanal in the presence of bromine and chlorine. The reaction is carried out in a solvent such as ethanol or methanol and heated under reflux. The resulting product is purified using column chromatography to obtain the final compound.
Scientific Research Applications
Research has shown that 6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide has potential therapeutic applications in the treatment of various diseases. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have also indicated that it has the potential to be used as a neuroprotective agent and in the treatment of cardiovascular diseases.
properties
IUPAC Name |
6-bromo-3-chloro-N-[(E)-1-thiophen-2-ylpropylideneamino]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2OS2/c1-2-11(12-4-3-7-22-12)19-20-16(21)15-14(18)10-6-5-9(17)8-13(10)23-15/h3-8H,2H2,1H3,(H,20,21)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIJVRZZINRXKP-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)Cl)/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-chloro-N'-[(1E)-1-(thiophen-2-yl)propylidene]-1-benzothiophene-2-carbohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.